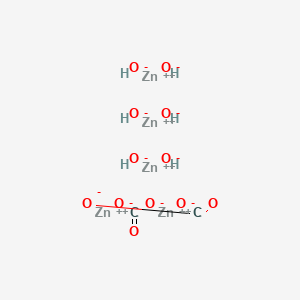

Zinc carbonate, basic

Overview

Description

Zinc carbonate, also known as smithsonite, is a mineral ore of zinc with a molecular formula ZnCO3 . It is a white solid that is insoluble in water . It exists in nature as the mineral smithsonite . It is prepared by treating cold solutions of zinc sulfate with potassium bicarbonate .

Synthesis Analysis

Basic zinc carbonate was synthesized from zinc oxide and ammonium hydrogencarbonate in aqueous medium . The resulting precipitates were studied by thermogravimetry and X-ray diffraction analysis . Pentazinc hexahydroxydicarbonate (Zn5 (CO3)2 (OH)6) was shown to be the reaction product at experimental times longer than 60 min .

Molecular Structure Analysis

Zinc carbonate adopts the same structure as calcium carbonate (calcite) . Zinc is octahedral and each carbonate is bonded to six Zn centers such that oxygen atoms are three-coordinate .

Chemical Reactions Analysis

Zinc carbonate reacts with acids like hydrochloric acid to form zinc chloride and releases carbon dioxide . The chemical reaction is as follows:

Zinc carbonate undergoes decomposition forming zinc oxide and carbon dioxide .

Physical And Chemical Properties Analysis

Zinc carbonate has a molecular weight of 125.38 g/mol . The boiling point of Zinc carbonate is 333.6 degrees Celsius . The melting point of Zinc carbonate is 1970 degrees Celsius . The density of Zinc carbonate is 3.5 g/cm3 . It is a white powder with a slight vinegar scent . Because it is basic in nature, the pH level is above 10 . It is insoluble in water .

Scientific Research Applications

Pharmaceutical Intermediate

Zinc carbonate basic is used as a pharmaceutical intermediate . This means it serves as a building block in the production of various pharmaceutical drugs.

Chemical Research

This compound is also used in chemical research . Researchers use it to study its properties and reactions with other chemicals.

Preparation of ZnO Nanopowder

Zinc carbonate basic may be used in the preparation of ZnO nanopowder . ZnO nanopowder has applications in various fields like electronics, optics, and materials science.

Catalyst in Organic Synthesis

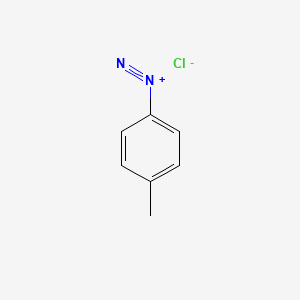

It can act as a catalyst for the synthesis of methyl phenylcarbamate, via reaction between aniline and dimethyl carbonate . This showcases its potential in facilitating organic synthesis reactions.

Synthesis of Phenylethanoid Glycofuranosides

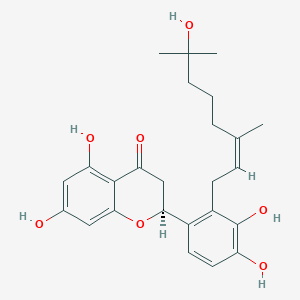

A series of phenylethanoid glycofuranosides (PEGFs) were synthesized using basic zinc carbonate . This indicates its role in the synthesis of complex organic compounds.

Environmental Applications

Given its benign nature, basic zinc carbonate is used in environmentally friendly reactions . This makes it a preferred choice in green chemistry applications.

Mechanism of Action

Target of Action

Basic zinc carbonate primarily targets zinc transporters in various biological systems . These transporters are responsible for the uptake and release of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .

Mode of Action

The compound interacts with its targets through a series of conformational changes in the transporters, ensuring efficient Zn2+ transport . The histidine-rich loop shared by several zinc transporters plays a crucial role in this process, facilitating Zn2+ recruitment to the transmembrane Zn2+ binding site .

Biochemical Pathways

Zinc, an essential trace element, is critical for numerous biological functions, and its imbalance has been linked to a variety of pathologies, including cancer . Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Consequently, zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .

Pharmacokinetics

Basic zinc carbonate is a white solid that is insoluble in water . It exists in nature as the mineral smithsonite and is prepared by treating cold solutions of zinc sulfate with potassium bicarbonate . Upon warming, it converts to basic zinc carbonate . The compound’s ADME properties and their impact on bioavailability are largely influenced by these characteristics.

Result of Action

The compound’s action results in the formation of basic zinc carbonate by the absorption of carbon dioxide and water vapour by zinc oxide . The CO2 and water contents of the products vary according to the reacting conditions, but in all cases, a highly disordered basic zinc carbonate is formed, which shows an increase in order on ageing .

Action Environment

The formation of basic zinc carbonate is influenced by environmental factors such as gas pressures and reaction temperatures . Water pretreatment of the oxide has been found to influence the initial stages of the reaction . The compound’s action, efficacy, and stability are thus dependent on these environmental conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

pentazinc;dicarbonate;hexahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.6H2O.5Zn/c2*2-1(3)4;;;;;;;;;;;/h2*(H2,2,3,4);6*1H2;;;;;/q;;;;;;;;5*+2/p-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOURRHZRLGCVDA-UHFFFAOYSA-D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O12Zn5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040212 | |

| Record name | Zinc carbonate, basic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Hydrozincite (Zn5(CO3)2(OH)6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Zinc carbonate, basic | |

CAS RN |

5263-02-5, 12122-17-7 | |

| Record name | Zinc carbonate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005263025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrozincite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012122177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrozincite (Zn5(CO3)2(OH)6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc carbonate, basic | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrozincite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQR32Y7H0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula of basic zinc carbonate?

A: Basic zinc carbonate exists in different forms, with one common form having the molecular formula Zn4CO3(OH)6·H2O. [, , , ]

Q2: What are the spectroscopic characteristics of basic zinc carbonate?

A: Infrared (IR) spectroscopy, X-ray diffraction (XRD), and Scanning Electron Microscopy (SEM) are common techniques used to characterize basic zinc carbonate. IR spectra help identify functional groups such as carbonates and hydroxyls. XRD reveals the crystalline structure, often exhibiting a hexagonal structure. [, , , , ] SEM provides insights into the morphology of basic zinc carbonate, with studies revealing various forms like nanosheets, nanoparticles, and spherical structures. [, , , ]

Q3: How is basic zinc carbonate synthesized?

A3: Common synthesis methods include:

- Precipitation: Reacting a soluble zinc salt (like zinc sulfate) with a carbonate source (like sodium carbonate or ammonium carbonate) under controlled pH and temperature. [, , , , , ]

- Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction between zinc precursors and carbonate sources, offering faster reaction rates and potentially different morphologies. [, ]

- Microbial-Induced Synthesis: This environmentally friendly approach utilizes microorganisms to degrade certain compounds, releasing phosphate or carbonate ions that react with zinc ions, forming basic zinc carbonate. [, ]

Q4: What factors influence the particle size and morphology of basic zinc carbonate during synthesis?

A: Several factors play a crucial role, including the concentration of reactants, reaction temperature, pH of the solution, presence of surfactants or templates, and the choice of synthesis method. [, , , ]

Q5: Can waste materials be used to synthesize basic zinc carbonate?

A: Yes, researchers have successfully synthesized basic zinc carbonate from various waste materials, including purified sludge from zinc sulfate production and wastewater from zinciferous sulfhydryl ester production. This approach promotes resource efficiency and waste management. [, , ]

Q6: What are the main applications of basic zinc carbonate?

A6: Basic zinc carbonate finds applications in:

- Precursor for Zinc Oxide: It serves as an excellent precursor for producing zinc oxide (ZnO) through thermal decomposition. ZnO is widely used in various applications, including photocatalysis, sensors, and electronics. [, , , , , ]

- Lubricant Additives: Overbased basic zinc carbonate acts as a detergent and dispersant in lubricating oils, improving their performance and extending their lifespan. []

- Corrosion Protection: Basic zinc carbonate contributes to the protective rust layer formed on galvanized steel, enhancing its corrosion resistance in atmospheric environments. [, ]

- Feed Supplement: Basic zinc carbonate serves as a source of zinc in animal feed, promoting growth and development. []

- Cosmetics: Basic zinc carbonate, often in a nano-formulation, is incorporated into cosmetic products for its antibacterial and antifungal properties. []

Q7: How does the calcination temperature affect the properties of ZnO derived from basic zinc carbonate?

A: Calcination temperature significantly influences the crystallinity, particle size, and morphology of the resulting ZnO. Higher calcination temperatures generally lead to larger ZnO particles with improved crystallinity. [, , ]

Q8: What makes basic zinc carbonate a suitable precursor for ZnO compared to other zinc compounds?

A8: Basic zinc carbonate offers advantages such as:

- Relatively low decomposition temperature, reducing energy consumption during ZnO production. [, , ]

- Ability to produce ZnO with controlled particle size and morphology by adjusting the synthesis and calcination conditions. [, , ]

- Availability from various sources, including waste materials, promoting sustainability. [, ]

Q9: What are the current research interests regarding basic zinc carbonate?

A9: Current research focuses on:

- Developing sustainable and efficient synthesis methods for basic zinc carbonate using waste materials. [, , ]

- Controlling the particle size and morphology of basic zinc carbonate to enhance its performance in various applications. [, , ]

- Understanding the detailed mechanism of its formation and decomposition under various conditions. [, , ]

- Exploring its interaction with other materials to create composites with enhanced properties. [, ]

Q10: Are there any environmental concerns regarding basic zinc carbonate?

A: While considered relatively safe, the environmental impact of basic zinc carbonate, especially its nano-formulations, requires further investigation. Research should focus on its potential accumulation and effects on ecosystems. Developing environmentally friendly synthesis methods and responsible disposal strategies is crucial to minimize any negative environmental impact. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-4,4-dimethylpentanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1246495.png)

![5-({(1S,6R)-2,5-dioxo-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-7-oxabicyclo[4.1.0]hept-3-en-3-yl}methoxy)-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1246511.png)